molecular formula C22H16ClFN4O2 B11198616 2-chlorobenzyl 4-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]benzoate

2-chlorobenzyl 4-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]benzoate

Cat. No.: B11198616
M. Wt: 422.8 g/mol
InChI Key: KWIDHPPMUXELGW-UHFFFAOYSA-N
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Description

2-chlorobenzyl 4-[2-(4-fluorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorobenzyl group, a fluorobenzyl group, and a tetraazolyl group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chlorobenzyl 4-[2-(4-fluorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of organic solvents, controlled temperatures, and specific reaction times to achieve optimal yields.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for cost-effectiveness, safety, and environmental considerations. The use of relatively cheap raw materials and reagents, along with simple and safe operational procedures, ensures good yield and minimal environmental impact . The process may involve continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chlorobenzyl 4-[2-(4-fluorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents, acids, bases, and specific catalysts. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-chlorobenzyl 4-[2-(4-fluorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool in biochemical assays and molecular biology research.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-chlorobenzyl 4-[2-(4-fluorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoate exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluorobenzyl bromide
  • 2-chloro-4-fluorobenzaldehyde

Uniqueness

Compared to similar compounds, 2-chlorobenzyl 4-[2-(4-fluorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoate stands out due to its complex structure and the presence of multiple functional groups

Properties

Molecular Formula

C22H16ClFN4O2

Molecular Weight

422.8 g/mol

IUPAC Name

(2-chlorophenyl)methyl 4-[2-[(4-fluorophenyl)methyl]tetrazol-5-yl]benzoate

InChI

InChI=1S/C22H16ClFN4O2/c23-20-4-2-1-3-18(20)14-30-22(29)17-9-7-16(8-10-17)21-25-27-28(26-21)13-15-5-11-19(24)12-6-15/h1-12H,13-14H2

InChI Key

KWIDHPPMUXELGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)C2=CC=C(C=C2)C3=NN(N=N3)CC4=CC=C(C=C4)F)Cl

Origin of Product

United States

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